molecular formula C13H27ClN2O2 B2485164 (R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride CAS No. 1381958-53-7

(R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride

Cat. No.: B2485164
CAS No.: 1381958-53-7
M. Wt: 278.82
InChI Key: ADQLANUYQADSBC-PPHPATTJSA-N
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Description

®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with tert-butyl groups and a carboxylate moiety, making it a valuable building block in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine with a suitable carboxylating agent. One common method is the reaction of tert-butyl piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the tert-butyl groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of piperazine derivatives’ biological activities.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl piperazine: A precursor in the synthesis of ®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride.

    tert-Butyl chloroformate: Used in the carboxylation reaction.

    tert-Butyl carbamate: Another piperazine derivative with similar structural features.

Uniqueness

®-tert-butyl 2-tert-butylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both tert-butyl groups and a carboxylate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQLANUYQADSBC-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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